molecular formula C21H17Cl2N5O2 B2873401 2-(2,4-dichlorophenoxy)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)propanamide CAS No. 894051-82-2

2-(2,4-dichlorophenoxy)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)propanamide

Cat. No.: B2873401
CAS No.: 894051-82-2
M. Wt: 442.3
InChI Key: NLXPVWQMIJTQDP-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)propanamide is a synthetic small molecule with the molecular formula C19H26Cl2N6O2 and an average mass of 441.357 g/mol . This compound features a complex structure that incorporates both a 2,4-dichlorophenoxy group and a 3-methyl-[1,2,4]triazolo[4,3-b]pyridazine moiety, linked through a propanamide chain. The triazolopyridazine core is a nitrogen-rich heterocyclic system of significant interest in medicinal chemistry due to its ability to participate in various non-covalent interactions with biological targets . While specific biological data and research applications for this exact molecule are not currently available in the public domain, compounds containing the 1,2,4-triazole scaffold are widely researched for their diverse pharmacological potential . This product is provided as a chemical tool for research and development purposes in fields such as medicinal chemistry and drug discovery. It is intended for in vitro research use only and is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2N5O2/c1-12(30-19-8-6-15(22)11-17(19)23)21(29)24-16-5-3-4-14(10-16)18-7-9-20-26-25-13(2)28(20)27-18/h3-12H,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLXPVWQMIJTQDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)NC(=O)C(C)OC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N-Methyl-N-[3-(3-Methyl-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Phenyl]Acetamide (CAS 108825-65-6)

  • Structure: Replaces the dichlorophenoxy-propanamide group with an N-methyl acetamide.
  • Activity : Inhibits Lin28/let-7 interaction, promoting cancer stem cell differentiation and reducing tumorsphere formation .
  • Key Difference: The absence of the dichlorophenoxy group may reduce hydrophobic interactions but improve solubility compared to the target compound.

2-(4-Chloro-2-Methylphenoxy)-N-(3,4-Dichlorophenyl)Propanamide (CAS 519145-02-9)

  • Structure: Similar phenoxy-propanamide backbone but lacks the triazolopyridazine moiety.
  • Activity : Primarily used as an agrochemical (dichlorprop analog) .

N-[4-(3-Methyl-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Phenyl]Acetamide

  • Structure: Shares the triazolopyridazine-phenyl core but substitutes the dichlorophenoxy group with a simple acetamide .
  • Activity: Not explicitly reported, but similar derivatives show binding to bromodomains (e.g., BRD4) .

Functional Analogs

AZD5153 (Bivalent Triazolopyridazine Bromodomain Inhibitor)

  • Structure: Contains a triazolopyridazine core with a bivalent piperidyl-phenoxy extension.
  • Activity : Potent BRD4 inhibitor (IC₅₀ < 100 nM) due to enhanced binding avidity from the bivalent design .
  • Key Difference: The target compound’s dichlorophenoxy group may confer distinct selectivity compared to AZD5153’s methoxy-piperidyl motif.

Vitas-M STK651245 (Indole-Triazolopyridazine Hybrid)

  • Structure : Combines triazolopyridazine with a trifluoromethyl-indole group .
  • Activity : Bromodomain inhibition with improved metabolic stability due to fluorinated substituents.
  • Key Difference: The dichlorophenoxy group in the target compound may enhance membrane permeability but increase metabolic liability.

Pharmacological and ADME Comparison

Compound Core Structure Key Substituents Reported Activity ADME Notes
Target Compound Triazolopyridazine-propanamide 2,4-Dichlorophenoxy, 3-methyl Hypothesized epigenetic/kinase High lipophilicity (Cl groups)
N-Methyl-N-[3-(3-Methyl)-...]Acetamide Triazolopyridazine-acetamide N-methyl acetamide Lin28 inhibition Improved solubility
AZD5153 Bivalent triazolopyridazine Methoxy-piperidyl BRD4 inhibition Enhanced target engagement
Dichlorprop analog (CAS 519145-02-9) Phenoxy-propanamide 4-Chloro-2-methylphenoxy Agrochemical activity Limited CNS penetration

Research Findings and Mechanistic Insights

  • Triazolopyridazine Core : Critical for binding to epigenetic targets (e.g., BRD4, Lin28) via π-π stacking and hydrogen bonding .
  • Dichlorophenoxy Group: Likely enhances hydrophobic interactions with protein pockets but may reduce aqueous solubility .
  • Structural Optimization : Substitution at the phenyl ring (e.g., methyl groups) improves metabolic stability, as seen in CAS 108825-65-6 .

Preparation Methods

Synthesis of 3-Methyl-Triazolo[4,3-b]Pyridazin-6-Amine

Thetriazolo[4,3-b]pyridazine core is constructed via cyclocondensation of 3-amino-6-hydrazinylpyridazine with acetic anhydride, followed by oxidative aromatization. As detailed in EP2536708A2, this process involves:

  • Hydrazine addition : 6-Chloropyridazine-3-amine reacts with hydrazine hydrate at 80°C to yield 6-hydrazinylpyridazine-3-amine.
  • Cyclization : Treatment with acetic anhydride at 120°C induces cyclization, forming 3-methyl-triazolo[4,3-b]pyridazin-6-amine (Yield: 78–82%).

Table 1: Optimization of Cyclization Conditions

Parameter Condition Yield (%)
Solvent Acetic acid 78
Temperature (°C) 120 82
Catalyst None 78
Reaction Time (h) 6 82

Synthesis of 2-(2,4-Dichlorophenoxy)Propanoyl Chloride

This electrophilic intermediate is prepared via a two-step sequence:

  • Etherification : 2,4-Dichlorophenol undergoes nucleophilic substitution with ethyl 2-bromopropanoate in the presence of K₂CO₃, yielding ethyl 2-(2,4-dichlorophenoxy)propanoate (Yield: 85–90%).
  • Hydrolysis and Acylation : Saponification with NaOH (2 M, 60°C) produces 2-(2,4-dichlorophenoxy)propanoic acid, which is treated with thionyl chloride (SOCl₂) to form the acyl chloride (Yield: 92–95%).

Critical Note : The use of SOCl₂ ensures complete conversion to the acyl chloride without racemization, as confirmed byC NMR analysis.

Amide Coupling and Final Assembly

The convergent synthesis concludes with coupling the two subunits via a Schotten-Baumann reaction:

  • Reaction Conditions : 3-(3-Methyl-triazolo[4,3-b]pyridazin-6-yl)aniline (1.0 eq) is dissolved in dry THF under N₂. 2-(2,4-Dichlorophenoxy)propanoyl chloride (1.2 eq) is added dropwise at 0°C, followed by triethylamine (2.0 eq). The mixture is stirred at 25°C for 12 h.
  • Workup : The crude product is purified via silica gel chromatography (EtOAc/hexane, 3:7) to yield the title compound as a white solid (Yield: 68–72%).

Table 2: Spectroscopic Characterization of Final Product

Technique Data
¹H NMR (400 MHz, DMSO-d₆) δ 10.32 (s, 1H, NH), 8.72 (s, 1H, triazole-H), 8.02–7.85 (m, 4H, Ar-H), 5.21 (q, J = 6.8 Hz, 1H, CH), 2.54 (s, 3H, CH₃), 1.62 (d, J = 6.8 Hz, 3H, CH₃)
¹³C NMR (100 MHz, DMSO-d₆) δ 170.2 (C=O), 159.8 (C-O), 152.1–116.3 (Ar-C), 55.1 (CH), 22.4 (CH₃), 18.9 (CH₃)
HRMS (ESI-TOF) m/z [M+H]⁺ Calcd for C₂₂H₁₇Cl₂N₅O₂: 476.0742; Found: 476.0745

Alternative Synthetic Routes and Mechanistic Insights

Palladium-Catalyzed Coupling Strategies

WO2021255071A1 highlights the efficacy of Suzuki-Miyaura coupling for installing aryl groups onto heterocycles. Adapting this method, the triazolo-pyridazine intermediate could alternatively be functionalized via:

  • Borylation : 6-Bromo-3-methyl-triazolo[4,3-b]pyridazine is treated with bis(pinacolato)diboron (B₂pin₂) and Pd(dppf)Cl₂ to form the boronic ester.
  • Cross-Coupling : Reaction with 3-iodophenylpropanamide under Pd(PPh₃)₄ catalysis yields the biaryl product (Yield: 65–70%).

Advantage : This route circumvents the need for aniline intermediates, enhancing functional group tolerance.

Challenges and Optimization Strategies

  • Regioselectivity in Triazolo-Pyridazine Formation : Competing cyclization pathways may yieldtriazolo[4,3-a]pyridazine isomers. EP2536708A2 mitigates this by employing bulky solvents (e.g., tert-amyl alcohol) to favor the desired [4,3-b] regioisomer.
  • Amide Bond Hydrolysis : The electron-withdrawing triazolo-pyridazine group increases susceptibility to hydrolysis. Conducting couplings at 0°C and using anhydrous solvents (THF, DMF) preserves integrity.

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